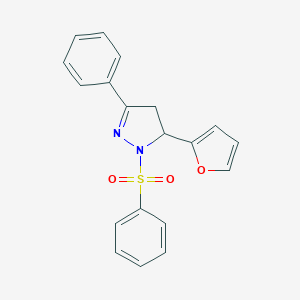

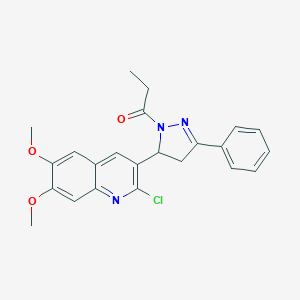

![molecular formula C18H15BrN2O3S2 B488585 (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-72-8](/img/structure/B488585.png)

(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide” is a compound that has been studied for its various pharmaceutical applications . It is a derivative of thiazole, a heterocyclic compound that is a good pharmacophore nucleus .

Synthesis Analysis

The synthesis of this compound involves several steps, including the rearrangement of alkyl and aryl groups facilitated by the removal of a proton from N-3 . More details about the synthesis process can be found in the referenced articles .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by physicochemical properties and spectroanalytical data . The crystal structure of the compound is monoclinic, with specific parameters provided .Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis . The torsion angles, bond lengths, and bond strengths between the planes of the thiazole and phenyl rings were optimized by theoretical calculations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various spectroanalytical techniques . The compound has a mass of 469 [M + +1] and its theoretical composition is C, 43.65; H, 2.59; N, 11.98 .Aplicaciones Científicas De Investigación

Synthesis and Antifungal Activity

Synthesis Techniques : The compound has been utilized in the synthesis of various substituted benzamides through base-catalyzed cyclization and other techniques. For instance, the base-catalyzed cyclization of corresponding 1-aroyl-3-aryl thioureas with acetophenone in the presence of bromine was used to prepare various substituted benzamides, showcasing a method for synthesizing this class of compounds (Saeed et al., 2008). Similarly, microwave irradiation offered a cleaner, efficient, and faster method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, indicating the potential for expedited synthesis processes (Saeed, 2009).

Antifungal and Antimicrobial Activity : The synthesized compounds have been tested for their antifungal and antimicrobial properties, with several exhibiting low to moderate activity. This indicates the potential use of these compounds in developing antifungal agents, furthering our understanding of their biological activity and application (Saeed et al., 2008).

Antiviral Activity : Some derivatives have shown significant activity against HIV-2 strain, indicating their potential as NNRTIs and their possible use in antiviral therapies (Saeed et al., 2011).

Anticancer Applications : Certain synthesized compounds have demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment and the importance of further exploration of these compounds in oncological research (Ravinaik et al., 2021).

Propiedades

IUPAC Name |

N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3S2/c19-13-6-8-14(9-7-13)21-15-10-26(23,24)11-16(15)25-18(21)20-17(22)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKNBAXIXXZWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

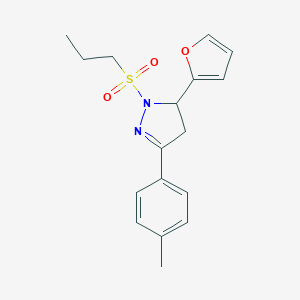

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)

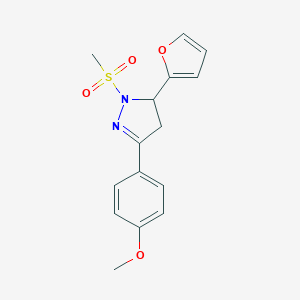

![N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B488504.png)

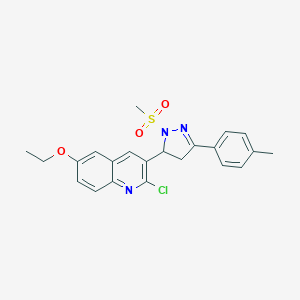

![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)

![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)